molecular formula C18H14ClF2N5O3S B12640266 3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide

3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide

Cat. No.: B12640266
M. Wt: 453.9 g/mol
InChI Key: GEYLKEHPEKRUTC-UHFFFAOYSA-N
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Description

3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide is a complex organic compound with significant potential in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild reaction conditions and high efficiency . This process often requires the use of palladium catalysts and boron reagents to facilitate the coupling of aryl halides with organoboron compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production of by-products. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific functional groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting specific enzymes, such as PI3Ks . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing its normal reactions. The molecular targets and pathways involved include the modulation of signaling pathways related to cell growth, proliferation, and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-6-{4-Chloro-3-[(2,3-Difluorophenyl)sulfamoyl]phenyl}-N-Methylpyrazine-2-Carboxamide is unique due to its specific combination of functional groups, which confer high selectivity and potency as an enzyme inhibitor. Its structural complexity also allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H14ClF2N5O3S

Molecular Weight

453.9 g/mol

IUPAC Name

3-amino-6-[4-chloro-3-[(2,3-difluorophenyl)sulfamoyl]phenyl]-N-methylpyrazine-2-carboxamide

InChI

InChI=1S/C18H14ClF2N5O3S/c1-23-18(27)16-17(22)24-8-13(25-16)9-5-6-10(19)14(7-9)30(28,29)26-12-4-2-3-11(20)15(12)21/h2-8,26H,1H3,(H2,22,24)(H,23,27)

InChI Key

GEYLKEHPEKRUTC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC(=CN=C1N)C2=CC(=C(C=C2)Cl)S(=O)(=O)NC3=C(C(=CC=C3)F)F

Origin of Product

United States

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